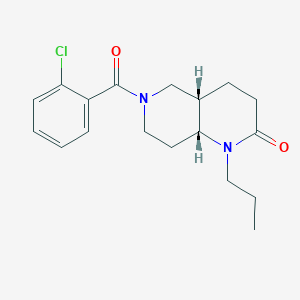![molecular formula C19H30ClNO3 B5418187 ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)
ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride, commonly known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylate derivatives and is known to exhibit potent binding affinity towards the dopamine D2 receptor.
Mécanisme D'action
JNJ-7925476 acts as a partial agonist at the dopamine D2 receptor, which results in the modulation of dopamine neurotransmission in the brain. This compound has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in cognitive and motor functions. It also has a modulatory effect on the mesolimbic dopamine pathway, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in cognitive and motor functions. It also has a modulatory effect on the mesolimbic dopamine pathway, which is involved in the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-7925476 has several advantages for lab experiments, including its potent binding affinity towards the dopamine D2 receptor and its potential therapeutic applications in various neurological disorders. However, its limitations include its relatively low selectivity for the dopamine D2 receptor and its potential off-target effects.
Orientations Futures
There are several future directions for the research on JNJ-7925476, including the development of more selective and potent compounds that target the dopamine D2 receptor. Further studies are also needed to investigate the potential therapeutic applications of JNJ-7925476 in various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. Additionally, studies are needed to investigate the long-term effects of JNJ-7925476 on the brain and its potential side effects.
Méthodes De Synthèse
The synthesis of JNJ-7925476 involves several steps, starting with the reaction between 3-isopropylphenol and 2-(chloromethyl)ethyl-1-piperidinecarboxylate. This reaction results in the formation of 2-(3-isopropylphenoxy)ethyl-1-piperidinecarboxylic acid, which is then esterified with ethanol to obtain the final product, ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride.
Applications De Recherche Scientifique
JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. It has been shown to exhibit potent binding affinity towards the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. Studies have also suggested that JNJ-7925476 may have a potential role in the treatment of drug addiction by modulating the reward pathway in the brain.
Propriétés
IUPAC Name |
ethyl 1-[2-(3-propan-2-ylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-4-22-19(21)16-8-10-20(11-9-16)12-13-23-18-7-5-6-17(14-18)15(2)3;/h5-7,14-16H,4,8-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTKCZRUUYHMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC(=C2)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5418113.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)
![1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5418154.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)

![3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5418177.png)
![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)
